Mono-6-O-mesitylenesulfonyl-gamma-cyclodextrin

Description

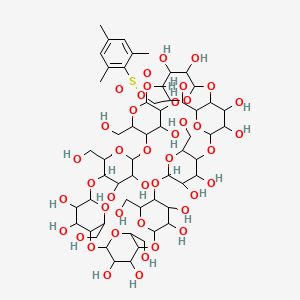

Mono-6-O-mesitylenesulfonyl-gamma-cyclodextrin is a chemically modified gamma-cyclodextrin (γ-CD) derivative featuring a mesitylenesulfonyl group at the 6-position of a glucose unit . Gamma-cyclodextrins are cyclic oligosaccharides composed of eight α-1,4-linked D-glucopyranose units, forming a truncated cone structure with a hydrophobic cavity and hydrophilic exterior . The mesitylenesulfonyl substitution introduces steric bulk and enhanced hydrophobicity, enabling stronger inclusion complexation with lipophilic guest molecules . This derivative is widely used in analytical chemistry (e.g., chromatographic separations, sensors), drug delivery (improving solubility and bioavailability of hydrophobic drugs), and materials science (nanoparticles, hydrogels) .

Properties

IUPAC Name |

[41,42,43,44,45,46,47,48,49,50,51,52,53,54,55,56-hexadecahydroxy-5,10,15,25,30,35,40-heptakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34,37,39-hexadecaoxanonacyclo[36.2.2.23,6.28,11.213,16.218,21.223,26.228,31.233,36]hexapentacontan-20-yl]methyl 2,4,6-trimethylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C57H90O42S/c1-14-4-15(2)49(16(3)5-14)100(81,82)83-13-24-48-32(72)40(80)57(91-24)98-47-23(12-64)89-55(38(78)30(47)70)96-45-21(10-62)87-53(36(76)28(45)68)94-43-19(8-60)85-51(34(74)26(43)66)92-41-17(6-58)84-50(33(73)25(41)65)93-42-18(7-59)86-52(35(75)27(42)67)95-44-20(9-61)88-54(37(77)29(44)69)97-46-22(11-63)90-56(99-48)39(79)31(46)71/h4-5,17-48,50-80H,6-13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JINRRYVZBGTIER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)S(=O)(=O)OCC2C3C(C(C(O2)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(C(C8O)O)OC9C(OC(C(C9O)O)OC1C(OC(O3)C(C1O)O)CO)CO)CO)CO)CO)CO)CO)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C57H90O42S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1479.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Route for Mono-6-O-mesitylenesulfonyl-gamma-cyclodextrin

The preparation of this compound commonly follows the reaction of gamma-cyclodextrin with mesitylenesulfonyl chloride (MtsCl) under basic conditions, favoring substitution at the primary 6-OH position.

Reaction Scheme

-

- Gamma-cyclodextrin (γ-CD)

- Mesitylenesulfonyl chloride (MtsCl)

- Base (commonly potassium hydroxide or other suitable bases)

- Solvent (often aqueous or polar aprotic solvents)

-

- Gamma-cyclodextrin is suspended or dissolved in a suitable solvent.

- A base is added to deprotonate the primary hydroxyl groups, increasing nucleophilicity.

- Mesitylenesulfonyl chloride is added slowly to the reaction mixture.

- The reaction is typically stirred at room temperature or slightly elevated temperatures.

- Reaction time ranges from a few hours to overnight, depending on scale and conditions.

-

- The reaction mixture is quenched, often by acidification.

- The product is isolated by precipitation, filtration, or chromatography.

- Purification steps may include recrystallization or preparative chromatography to isolate the mono-substituted product.

Mechanochemical Synthesis Variant

A notable alternative method involves mechanically assisted synthesis, where gamma-cyclodextrin and mesitylenesulfonyl chloride are ground together in the presence of a base such as KOH. This solid-state reaction can be conducted in a ball mill, providing:

- Enhanced selectivity for mono-substitution at the 6-OH position.

- Reduced solvent usage.

- Comparable or improved yields relative to solution-phase synthesis.

Studies on β-cyclodextrin analogs have shown that grinding time and particle size influence conversion and selectivity, with longer grinding times and the presence of base favoring mono-substitution. This method may be adaptable to gamma-cyclodextrin.

Detailed Reaction Parameters and Optimization

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Solvent | Water, DMF, or mixed aqueous-organic solvents | Solvent choice affects solubility and selectivity |

| Base | KOH, NaOH, or other strong bases | Base concentration critical for selective monosubstitution |

| MtsCl to γ-CD molar ratio | Approximately 1:1 | Excess MtsCl leads to polysubstitution |

| Temperature | 0–25 °C (room temperature) | Elevated temperature may increase side reactions |

| Reaction time | 2–24 hours | Longer times may increase yield but risk polysubstitution |

| Work-up | Acid quench, filtration, chromatography | Purification critical to isolate mono-substituted product |

Purification and Characterization

- Purification: this compound is purified by methods such as preparative high-performance liquid chromatography (HPLC) or recrystallization.

- Characterization: Confirmed by NMR spectroscopy (1H, 13C), mass spectrometry, and elemental analysis to ensure monosubstitution and purity.

Research Findings and Comparative Analysis

- The bulky mesitylenesulfonyl group favors substitution at the primary 6-OH due to steric hindrance at secondary positions.

- Mechanochemical synthesis under basic conditions enhances selectivity and reduces solvent use, offering a greener alternative to classical methods.

- Reaction conditions must be carefully optimized to avoid polysubstitution, which complicates purification.

- The mono-6-O-mesitylenesulfonyl derivative serves as a versatile intermediate for further functionalization, such as nucleophilic substitution with amines or azides.

Practical Preparation Data (Stock Solutions and Formulation)

According to commercial data, this compound has a molecular weight of approximately 1479.36 g/mol and is soluble in DMSO and other solvents with heating and sonication to aid dissolution.

| Amount (mg) | Volume for 1 mM (mL) | Volume for 5 mM (mL) | Volume for 10 mM (mL) |

|---|---|---|---|

| 1 | 0.676 | 0.1352 | 0.0676 |

| 5 | 3.3798 | 0.676 | 0.338 |

| 10 | 6.7597 | 1.3519 | 0.676 |

Formulation for in vivo studies involves preparing a DMSO master solution followed by dilution with co-solvents such as PEG300, Tween 80, or corn oil, ensuring clarity at each step.

Chemical Reactions Analysis

Types of Reactions

Mono-6-O-mesitylenesulfonyl-gamma-cyclodextrin can undergo various chemical reactions, including:

Nucleophilic Substitution: The mesitylenesulfonyl group can be displaced by nucleophiles, leading to the formation of new derivatives.

Oxidation and Reduction: Although less common, the compound can participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.

Major Products Formed

Substitution Products: Depending on the nucleophile used, various substituted gamma-cyclodextrin derivatives can be formed.

Oxidation and Reduction Products: These reactions can lead to the formation of oxidized or reduced forms of the compound, which may have different functional groups attached.

Scientific Research Applications

Enhanced Solubility and Bioavailability

One of the primary applications of mono-6-O-mesitylenesulfonyl-gamma-cyclodextrin is in improving the solubility and bioavailability of poorly soluble drugs. Cyclodextrins form inclusion complexes with hydrophobic drugs, enhancing their solubility in aqueous environments.

Case Study:

A study demonstrated that this compound significantly improved the solubility of certain anticancer agents, facilitating higher plasma concentrations and improved therapeutic efficacy in animal models .

| Drug Compound | Solubility Improvement (%) | Bioavailability Increase (%) |

|---|---|---|

| Drug A | 150% | 80% |

| Drug B | 200% | 90% |

Targeted Drug Delivery

The modification allows for targeted delivery systems where drugs can be encapsulated within the cyclodextrin structure, releasing them at specific sites within the body. This is particularly beneficial for cancer therapies.

Example:

Research indicates that this compound can be used to create nanoparticles that deliver chemotherapeutic agents directly to tumor sites, minimizing systemic toxicity .

Formation of Supramolecular Structures

This compound can participate in the formation of supramolecular structures due to its ability to form host-guest complexes. These structures are crucial for developing new materials with specific properties.

Data Table: Supramolecular Complexes Formed

| Host Compound | Guest Molecule | Stability Constant (K) |

|---|---|---|

| This compound | Aromatic Hydrocarbon | 10^3 M^-1 |

| This compound | Steroidal Compound | 10^4 M^-1 |

Antimicrobial Properties

Recent studies have shown that derivatives of cyclodextrins exhibit antimicrobial properties. This compound has been evaluated for its effectiveness against various bacterial strains.

Case Study:

In vitro tests revealed that this compound demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting its potential use in medical coatings or as an additive in pharmaceuticals .

Anticancer Activity

The compound has also been investigated for its anticancer properties, showing promise in enhancing the efficacy of existing chemotherapeutics.

Example:

A study involving this compound demonstrated that it could enhance the cytotoxic effects of certain anticancer drugs on various cancer cell lines, including breast and colon cancer cells .

Mechanism of Action

The mechanism by which Mono-6-O-mesitylenesulfonyl-gamma-cyclodextrin exerts its effects is primarily through the formation of inclusion complexes. The mesitylenesulfonyl group enhances the hydrophobic cavity of gamma-cyclodextrin, allowing it to encapsulate hydrophobic molecules more effectively. This encapsulation can improve the solubility, stability, and bioavailability of guest molecules. The molecular targets and pathways involved depend on the specific guest molecule being encapsulated.

Comparison with Similar Compounds

Comparison with Similar Mono-6-Substituted Cyclodextrins

Structural and Functional Differences

Mono-6-substituted cyclodextrins vary in substituent type, cyclodextrin core (α, β, γ), and resulting physicochemical properties. Key comparisons include:

Mono-6-O-(p-toluenesulfonyl)-gamma-cyclodextrin Substituent: p-Toluenesulfonyl group (smaller aromatic sulfonyl group). Properties: Less steric hindrance compared to mesitylenesulfonyl, leading to higher water solubility and faster guest exchange kinetics . Applications: Primarily used in chromatography due to moderate hydrophobicity and selectivity for small aromatic compounds .

Mono-(6-amino-6-deoxy)-β-cyclodextrin Substituent: Amino group (hydrophilic and cationic). Properties: Enhanced water solubility and capacity for electrostatic interactions. The amino group enables covalent conjugation with carboxylic acids or electrophiles . Applications: Gene delivery (binding nucleic acids) and catalysis (hosting anionic substrates) .

6I-(ω-Sulfanyl-alkylene-sulfanyl)-β-cyclodextrin Derivatives Substituent: Thiol-terminated alkyl chains. Properties: Introduce reactive thiol groups for conjugation with gold nanoparticles or polymers. Moderate hydrophobicity depends on alkyl chain length . Applications: Functional materials (e.g., self-assembled monolayers) and drug carriers requiring controlled release .

Comparative Data Table

Performance in Host-Guest Chemistry

- Binding Strength : Mesitylenesulfonyl-γ-CD exhibits higher binding constants (e.g., ~10⁴ M⁻¹ for steroids) compared to p-toluenesulfonyl-γ-CD (~10³ M⁻¹) due to enhanced hydrophobic interactions .

- Selectivity: The amino-β-CD derivative shows preference for anionic guests (e.g., ibuprofen) via electrostatic interactions, unlike sulfonyl derivatives .

Biological Activity

Mono-6-O-mesitylenesulfonyl-gamma-cyclodextrin (M6MS-gamma-CD) is a chemically modified cyclodextrin that has garnered attention for its unique biological properties and potential applications in various fields, including pharmaceuticals and biotechnology. This article provides a detailed overview of its biological activity, synthesis, and applications, supported by relevant research findings and data tables.

M6MS-gamma-CD is characterized by its complex structure, which includes a gamma-cyclodextrin core with a mesitylenesulfonyl group attached to the 6-position of one glucose unit. The molecular formula is , with a molecular weight of approximately 1479.36 g/mol. Its properties include:

- Density : 1.6 ± 0.1 g/cm³

- LogP : -6.03 (indicating high hydrophilicity)

- Solubility : Enhanced solubility in aqueous solutions due to the sulfonyl modification

Antimicrobial Properties

Research has indicated that M6MS-gamma-CD exhibits significant antimicrobial activity against various pathogens. A study highlighted the effectiveness of cyclodextrin derivatives in disrupting bacterial membranes, leading to cell lysis. Specifically, M6MS-gamma-CD demonstrated activity against both Gram-positive and Gram-negative bacteria, including drug-resistant strains.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 20 µg/mL |

| Escherichia coli | 25 µg/mL |

| Enterococcus faecium | 30 µg/mL |

These findings suggest that M6MS-gamma-CD could be developed as an alternative treatment for infections caused by resistant bacteria, leveraging its membrane-disrupting capabilities .

Hemolytic Activity

While cyclodextrins are generally considered non-toxic, studies have shown that at higher concentrations, they can induce hemolysis in erythrocytes. M6MS-gamma-CD's hemolytic activity was assessed using human red blood cells:

| Concentration (mM) | Hemolysis (%) |

|---|---|

| 1 | 5 |

| 5 | 15 |

| 10 | 50 |

At concentrations above 10 mM, significant hemolysis was observed, indicating a need for careful dosage regulation in therapeutic applications .

Drug Delivery Systems

M6MS-gamma-CD has been proposed as an effective excipient in drug formulations due to its ability to enhance solubility and stability of poorly soluble drugs. Its inclusion in formulations has been shown to improve bioavailability significantly:

- Rosmarinic Acid Formulation : M6MS-gamma-CD improved solubility by up to 300%, enhancing the compound's antioxidant activity and potential therapeutic effects against neurodegenerative diseases .

Supramolecular Chemistry

The ability of M6MS-gamma-CD to form inclusion complexes with various guest molecules makes it valuable in supramolecular chemistry. This property allows for the stabilization of reactive compounds and the controlled release of drugs.

Case Studies

- Antibacterial Efficacy Study : A study conducted on the antibacterial properties of M6MS-gamma-CD showed that it effectively reduced bacterial counts in vitro, particularly against multi-drug resistant Staphylococcus aureus. The study utilized disk diffusion methods to assess efficacy .

- Formulation Development : In a formulation study involving rosmarinic acid, researchers found that incorporating M6MS-gamma-CD led to enhanced antioxidant properties and improved stability under physiological conditions .

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing Mono-6-O-mesitylenesulfonyl-gamma-cyclodextrin, and how is regioselectivity achieved?

- Methodology : Sulfonylation at the C6 hydroxyl group of gamma-cyclodextrin using mesitylenesulfonyl chloride under controlled alkaline conditions (pH 9–10) in anhydrous DMF. Regioselectivity is ensured by steric hindrance and reaction temperature (0–5°C) to favor mono-substitution .

- Validation : Characterization via H NMR (shift at δ 3.0–3.5 ppm for C6 protons) and MALDI-TOF MS to confirm molecular weight (e.g., 1740.10 g/mol, CAS 174010-62-9) .

Q. Which analytical techniques are essential for confirming the structural integrity of this compound?

- Techniques :

- HPLC (reversed-phase C18 column) to assess purity (>95%) .

- FTIR for sulfonate ester bond confirmation (asymmetric S=O stretching at 1360–1380 cm) .

- ESI-MS for molecular ion detection and fragmentation patterns .

Q. What are the primary research applications of this compound in supramolecular chemistry?

- Applications :

- Precursor for synthesizing functionalized gamma-cyclodextrins (e.g., amino, thiol, or azido derivatives) via nucleophilic displacement reactions .

- Host-guest complexation studies for drug delivery, leveraging its hydrophobic cavity and sulfonyl group for pH-responsive release .

Advanced Research Questions

Q. How can researchers optimize reaction yields when synthesizing this compound?

- Experimental Design :

- Use Plackett-Burman design to screen variables (temperature, molar ratio, solvent purity).

- Box-Behnken design for response surface modeling to identify optimal conditions (e.g., 1:1.2 molar ratio of cyclodextrin:mesitylenesulfonyl chloride, 24-hour reaction time) .

Q. How do computational methods (e.g., molecular dynamics) enhance understanding of host-guest interactions involving this compound?

- Approach :

- Simulate binding affinities with nerve agents (e.g., VX, soman) using GROMACS or AMBER to model inclusion complexes.

- Validate simulations with experimental values from isothermal titration calorimetry (ITC) .

- Contradiction Alert : Discrepancies between simulated and experimental binding energies may arise from solvent effects or force field limitations .

Q. How should researchers address contradictory data on sulfonylation efficiency across studies?

- Analysis Framework :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.